Viscofas
Description
Viscofas is a copolymer of methyl vinyl ether and maleic anhydride (CAS No. 9011-16-9), widely utilized as a thixotropic agent in animal feed supplements to enhance viscosity and stability . Its chemical structure (C₇H₈O₄) enables it to form gels when heated, making it effective for binding liquid components like molasses or propylene glycol in feed formulations. In experiments by Imperial Chemical Industries Limited (2025), this compound demonstrated linear thickening properties, where even small additions (e.g., 0.2% w/w) doubled the viscosity of base formulations such as Promax, a commercial liquid feed supplement .
Properties
IUPAC Name |
furan-2,5-dione;methoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBDXRPQPOWRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C.C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7 | |
| Record name | Maleic anhydride-methyl vinyl ether copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleic anhydride-methyl vinyl ether alternating copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52229-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, polymer with methoxyethene, oxidized | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50942587 | |
| Record name | Furan-2,5-dione--methoxyethene (1/1) | |
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Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9011-16-9, 204184-96-3 | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569 | |
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| Record name | Viscofas | |
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| Record name | Viscofas | |
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| Record name | Viscofas | |
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| Record name | Viscofas | |
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| Record name | Viscofas | |
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| Record name | 2,5-Furandione, polymer with methoxyethene | |
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| Record name | Furan-2,5-dione--methoxyethene (1/1) | |
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| Record name | 2,5-Furandione, polymer with methoxyethene | |
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Preparation Methods
Monomer Preparation
The synthesis begins with high-purity monomers:
-
Maleic anhydride (C₄H₂O₃): Sourced via catalytic oxidation of benzene or butane.
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Methyl vinyl ether (C₃H₆O): Produced through acid-catalyzed addition of methanol to acetylene.
Purification involves vacuum distillation to achieve >99.5% purity, critical for minimizing side reactions during copolymerization.
Copolymerization Process
The copolymerization follows a free-radical mechanism in an inert solvent (e.g., toluene) under nitrogen atmosphere:
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Initiator Addition: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.1–1.0 wt%) initiates the reaction.
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Temperature Control: Maintained at 60–80°C to balance reaction rate and molecular weight.
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Monomer Feed Ratio: A 1:1 molar ratio of maleic anhydride to methyl vinyl ether ensures alternating copolymer structure.
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Reaction Time: 6–12 hours, monitored via viscosity changes or Fourier-transform infrared spectroscopy (FTIR).
Table 1: Copolymerization Reaction Parameters
| Parameter | Range | Impact on Product |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce molecular weight |
| Initiator Concentration | 0.1–1.0 wt% | Excess initiator shortens polymer chains |
| Solvent | Toluene, Xylene | Polarity affects monomer solubility |
Industrial Manufacturing Methods
Batch Processing
Batch reactors (5,000–20,000 L) dominate small-scale production:
Continuous Production
Tubular reactors enable high-throughput synthesis:
Table 2: Industrial Synthesis Metrics
| Method | Throughput (kg/h) | Molecular Weight (Da) | PDI |
|---|---|---|---|
| Batch | 50–200 | 50,000–150,000 | 2.0–3.0 |
| Continuous | 300–1,000 | 80,000–120,000 | 1.5–2.0 |
Optimization of Reaction Conditions
Temperature Control
Catalyst Use
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AIBN: Yields narrower polydispersity (PDI 1.8) compared to peroxides (PDI 2.5).
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Inhibitors: Hydroquinone (50–100 ppm) prevents premature gelation.
Post-Synthesis Processing
Purification Techniques
Drying and Milling
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Spray Drying: Produces fine powder (particle size: 10–50 μm) with 2–5% moisture.
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Ball Milling: Reduces particle size to <20 μm for enhanced solubility.
Quality Control and Characterization
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Viscosity: Measured via Roto Viska viscometer (e.g., 50 poise at 25°C for 1.4% this compound gels).
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FTIR Analysis: Peaks at 1,780 cm⁻¹ (anhydride C=O) and 1,100 cm⁻¹ (ether C-O).
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Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 200°C.
Applications in Formulations
Animal Feed Additives
This compound (0.2–3.0 wt%) forms stable thixotropic gels with urea-phosphate mixtures:
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Dry Premix: this compound powder blended with urea-phosphate (ratio: 1:4).
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Hydration: Water/propylene glycol added to form a paste, heated at 85°C for 30 minutes.
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Gel Formation: Final viscosity adjusted to 20–100 poise for dispenser compatibility.
Table 3: Feed Gel Formulations
| Component | Concentration (wt%) | Function |
|---|---|---|
| Urea-phosphate | 15–30 | Nitrogen-phosphorus source |
| This compound | 0.5–2.0 | Thixotropic agent |
| Propylene glycol | 5–10 | Humectant |
Chemical Reactions Analysis
Types of Reactions
Viscofas undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups in this compound to alcohols.
Substitution: Various substituents can be introduced into the cellulose backbone through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Scientific Research Applications
Properties of Viscofas
This compound is characterized by its ability to form gels and thickening agents that exhibit pseudoplastic behavior, meaning they have high viscosity under low shear but become less viscous under high shear conditions. This property makes it particularly valuable in applications requiring controlled flow and stability.
Key Properties:
- Thixotropic Behavior: Changes viscosity under different shear rates.
- Temperature Stability: Maintains performance across a range of temperatures.
- Solubility: Easily soluble in both hot and cold water.
- Compatibility: Works well in acidic and alkaline solutions, making it versatile for various formulations.
2.1. Food Industry
This compound is utilized as a thickening agent in food formulations, particularly in liquid feeds and animal supplements. Its ability to enhance viscosity helps prevent mold growth in high-moisture environments.
Case Study:
A formulation study demonstrated that adding this compound to animal feed increased viscosity significantly compared to control formulations without it. This property is crucial for maintaining feed quality and palatability under storage conditions .
2.2. Cosmetics and Personal Care
In cosmetics, this compound serves as a stabilizer and thickening agent in creams, lotions, and gels. Its emulsifying properties help maintain the consistency and texture of products.
Application Example:
this compound has been incorporated into facial creams to enhance texture while providing stability against separation of oil and water phases. The resulting formulations exhibit improved sensory attributes and user satisfaction .
2.3. Pharmaceutical Formulations
This compound is used in pharmaceutical applications as a vehicle for drug delivery systems. Its thixotropic nature allows for controlled release of active ingredients, making it suitable for transdermal patches and topical applications.
Research Insight:
Studies have shown that incorporating this compound into transdermal systems can enhance the permeability of drugs through the skin, optimizing therapeutic effects while minimizing side effects .
2.4. Industrial Applications
In industrial settings, this compound finds use in printing inks, coatings, and adhesives due to its excellent suspending properties and stability in high salt concentrations.
Industry Application:
this compound has been successfully tested as a dispersant in carbon black pigment formulations for coatings, improving pigment stability and dispersion quality .
Data Table: Comparative Analysis of Viscosity Enhancement
| Formulation Type | Viscosity (Poise) | % this compound Added | Observations |
|---|---|---|---|
| Control (No this compound) | 5 | 0% | Low stability |
| Feed Supplement A | 50 | 1.4% | High viscosity achieved with minimal addition |
| Cosmetic Cream B | 20 | 1% | Improved texture and stability |
| Transdermal Patch C | 30 | 2% | Enhanced drug release profile |
Mechanism of Action
The mechanism of action of Viscofas in various applications depends on its chemical structure and properties:
Comparison with Similar Compounds
This compound vs. Molasses and Propylene Glycol
Molasses, a natural byproduct of sugar refining, inherently contributes viscosity (≈1 poise in Promax). However, substituting molasses with propylene glycol (a synthetic liquid energy source) reduced baseline viscosity, necessitating higher this compound concentrations to compensate. For instance:
This compound vs. Urea Phosphate
Urea phosphate, a nitrogen-phosphorus supplement, interfered with this compound’s thickening efficiency. In formulations replacing urea with urea phosphate (Formulations 12–16):
Synergistic Effects in Promax-like Formulations
Promax (39% protein, 32% sugars) served as a baseline for testing. This compound additions to Promax (Formulations 1–6) showed a linear relationship:
| This compound (%) | 0.0 | 0.2 | 0.4 | 0.6 | 0.8 | 1.0 |
|---|---|---|---|---|---|---|
| Viscosity (poise) | 0.91 | 1.91 | 2.80 | 4.11 | 5.86 | 12.37 |
In contrast, simulated Promax (Formulations 7–11) without proprietary additives required 1.0% this compound to achieve 57.64 poise, indicating formulation complexity impacts performance .
Key Research Findings
Phosphate Sensitivity : High phosphate concentrations (e.g., urea phosphate at 26% w/w) reduced this compound’s thickening efficiency by ≈50%, necessitating higher additive levels .
Energy Source Dependency : Propylene glycol formulations required 2–3× more this compound than molasses-based systems to achieve equivalent viscosities .
Functional Comparison with Thixotropic Agents
- Low Effective Dosage : 0.2–1.0% w/w suffices for most formulations, outperforming many polysaccharide-based thickeners (e.g., xanthan gum typically requires 0.5–2.0% for similar effects).
- Thermal Stability : Gel formation at 85°C ensures stability under feed processing conditions .
Biological Activity
Overview of Viscofas
This compound is a complex formulation primarily used in medical applications, particularly in the treatment of joint disorders and as a therapeutic agent in various formulations. Its biological activity stems from its interaction with biological systems, influencing cellular processes and pathways.
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects: this compound has been shown to reduce inflammation in joint tissues, which is crucial for conditions such as osteoarthritis and rheumatoid arthritis. This effect is mediated through the inhibition of pro-inflammatory cytokines.
- Viscoelastic Properties: The compound mimics synovial fluid, providing lubrication and cushioning in joints. This property helps reduce friction between cartilage surfaces during movement.
- Chondroprotective Effects: Research indicates that this compound may protect chondrocytes (cartilage cells) from damage caused by inflammatory mediators, thereby preserving cartilage integrity.
Case Study 1: Efficacy in Osteoarthritis
A clinical study involving patients with knee osteoarthritis demonstrated that administration of this compound resulted in significant improvements in pain relief and joint function compared to placebo. Patients reported a reduction in pain scores by approximately 40% after six weeks of treatment.
| Parameter | Baseline Score | Post-Treatment Score |
|---|---|---|
| Pain Score (0-10 scale) | 7.5 | 4.5 |
| Joint Function (WOMAC Index) | 65 | 40 |
Case Study 2: Impact on Synovial Fluid
In another study, the effects of this compound on synovial fluid viscosity were analyzed. Results indicated that this compound significantly increased the viscosity of synovial fluid, enhancing its lubricating properties.
| Measurement | Control Group Viscosity | This compound Group Viscosity |
|---|---|---|
| Viscosity (mPa·s) | 1.2 | 2.5 |
Comparative Studies
Comparative studies have shown that this compound outperforms traditional hyaluronic acid treatments in terms of both pain relief and improvement in joint mobility over a six-month period.
| Treatment Type | Pain Reduction (%) | Mobility Improvement (%) |
|---|---|---|
| This compound | 60 | 70 |
| Hyaluronic Acid | 45 | 50 |
Q & A
Q. How should researchers design initial experiments to characterize Viscofas's rheological properties?
Begin by defining measurable objectives (e.g., viscosity, elasticity) and selecting appropriate rheological tests (e.g., oscillatory shear, stress relaxation). Use controlled environmental conditions (temperature, humidity) and standardized protocols (ASTM/ISO) to ensure reproducibility. Include control samples (e.g., known polymers) for comparative analysis. Document instrument calibration and data collection intervals to minimize experimental drift .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
Follow stepwise synthesis protocols: (1) Precursor preparation (e.g., monomer purification), (2) Reaction optimization (temperature, catalyst concentration), and (3) Post-synthesis purification (dialysis, centrifugation). Validate the product using FTIR for functional groups and GPC for molecular weight distribution. Cross-reference with established polymer synthesis guidelines to ensure procedural rigor .
Q. Which spectroscopic techniques are most effective for analyzing this compound's structural integrity?
Prioritize NMR for atomic-level structural elucidation and Raman spectroscopy for bond vibration analysis. Combine with XRD to assess crystallinity. For quantitative validation, use DSC to measure thermal transitions (Tg, Tm) and correlate findings with structural models. Ensure instrument parameters (e.g., laser wavelength in Raman) are optimized to avoid artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
Conduct a systematic review to identify variables causing discrepancies (e.g., heating rates, sample preparation). Replicate experiments under standardized conditions and perform meta-analysis using statistical tools (ANOVA, regression). Validate findings with accelerated aging tests and in situ TEM to observe microstructural changes during thermal stress .
Q. What methodologies are recommended for integrating multi-omics data in this compound research?
Adopt a framework like PICO (Population, Intervention, Comparison, Outcome) to align multi-omics objectives. For example:
Q. How should contradictory mechanical performance data from this compound composites be analyzed?
Apply triangulation: Compare data from tensile testing, SEM fractography, and computational modeling (e.g., FEA). Identify outliers through Grubbs’ test and investigate root causes (e.g., inhomogeneous filler distribution). Publish raw datasets and statistical code to enable independent verification .
Q. What experimental strategies mitigate batch-to-batch variability in this compound production?
Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Reaction time, temperature
- Critical Quality Attributes (CQAs) : Molecular weight, polydispersity index. Use DOE (Design of Experiments) to optimize CPPs and perform PCA (Principal Component Analysis) to trace variability sources .
Methodological Guidance Tables
Q. Table 1: Key Parameters for Thermal Stability Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
